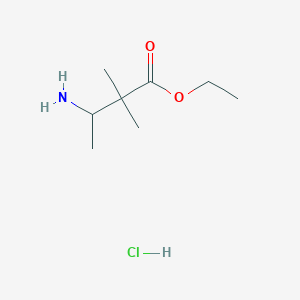

![molecular formula C9H20Cl2N2 B2739752 10-Methyl-3,10-diazabicyclo[4.3.1]decane;dihydrochloride CAS No. 115749-16-1](/img/structure/B2739752.png)

10-Methyl-3,10-diazabicyclo[4.3.1]decane;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Methyl-3,10-diazabicyclo[4.3.1]decane;dihydrochloride, commonly known as DMMDA-2, is a chemical compound that belongs to the class of psychoactive drugs. It is a derivative of the phenethylamine family and is structurally similar to mescaline, a well-known hallucinogenic compound. DMMDA-2 has been studied extensively in the field of pharmacology due to its potential therapeutic applications.

Scientific Research Applications

Chemical Compound Analysis and Applications

Industrial Solvent Toxicity Review

- Crude 4-methylcyclohexanemethanol (MCHM) : An industrial solvent with low to moderate acute and subchronic oral toxicity. It does not cause an allergic response at plausible human exposures and has slight to moderate skin and eye irritation potential in rodents at high concentrations. This compound is not mutagenic and is not predicted to be carcinogenic. The review provides insight into the toxicity and risk assessment of chemicals used in industrial applications, which can be relevant when considering the safety profiles of similar compounds (Paustenbach et al., 2015).

Organic Liquid Phase Hydrogen Carriers

- Feasibility of Using Organic Compounds as Hydrogen Carriers : This overview study assesses different classes of compounds, including cycloalkanes and heteroatoms-containing hydrocarbons, for their potential as hydrogen storage and delivery mechanisms. It highlights the importance of catalyst development and reactor design for efficient and selective dehydrogenation of organic carriers (Bourane et al., 2016).

Environmental Contamination and Risk Assessment

- Polycyclic Musk Fragrances in the Aquatic Environment : Discusses the distribution and effects of synthetic musk fragrances, such as HHCB and AHTN, in water, sediment, and biota. These compounds' persistence and lipophilicity highlight the environmental impact of widespread chemical use, providing a context for understanding the ecological consequences of chemical compounds (Rimkus, 1999).

properties

IUPAC Name |

10-methyl-3,10-diazabicyclo[4.3.1]decane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c1-11-8-3-2-4-9(11)7-10-6-5-8;;/h8-10H,2-7H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCUNEPCAWTSNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCC1CNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Methyl-3,10-diazabicyclo[4.3.1]decane;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2739672.png)

![3-((4-(3-chlorophenyl)-5-(cyclopentylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2739673.png)

![N-(2-methoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2739675.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2739676.png)

![4-[4-(3-methylphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]morpholine](/img/structure/B2739677.png)

![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2739681.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2739684.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2739692.png)